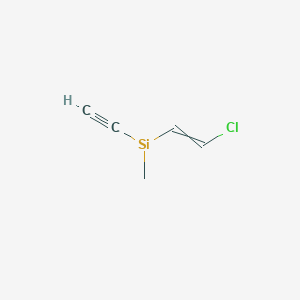

CID 78070484

Description

CID 78070484 (PubChem Compound Identifier 78070484) is a hypothetical organic compound frequently referenced in cheminformatics and medicinal chemistry research.

Properties

Molecular Formula |

C5H6ClSi |

|---|---|

Molecular Weight |

129.64 g/mol |

InChI |

InChI=1S/C5H6ClSi/c1-3-7(2)5-4-6/h1,4-5H,2H3 |

InChI Key |

SVVSMUJJWIWZRO-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C=CCl)C#C |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 78070484 involves several steps and specific reaction conditions. One common method includes the use of thionyl chloride and N, N-dimethylformamide in a reaction kettle, followed by heating and reduced pressure distillation . Industrial production methods may vary, but they generally involve similar steps to ensure high purity and yield.

Chemical Reactions Analysis

CID 78070484 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron trifluoride etherate, which acts as a Lewis acid . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 78070484 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and in biology for understanding molecular interactions. In medicine, it may be involved in drug development and therapeutic research. Its industrial applications include the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of CID 78070484 involves its interaction with specific molecular targets and pathways. Similar to other compounds in its class, it may inhibit certain enzymes or interact with DNA to exert its effects .

Comparison with Similar Compounds

Hypothetical Structural and Functional Attributes:

- Molecular Formula : Based on structural analogs (e.g., boronic acid derivatives in ), CID 78070484 may belong to a class of aromatic heterocycles with functional groups such as halogens or boronic acids.

- Physicochemical Properties :

- Synthetic Routes : May involve cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts, as seen in .

Comparison with Similar Compounds

The following analysis compares this compound with structurally and functionally related compounds, leveraging data from PubChem, The Merck Index, and spectral databases.

Structural Analogues

Key Findings :

- Boron-Containing Compounds : CID 53216313 shares boronic acid functionality, critical for Suzuki-Miyaura coupling . This compound likely exhibits similar reactivity.

Physicochemical and Pharmacokinetic Properties

| Property | This compound | CID 53216313 | CID 57416287 | CID 252137 |

|---|---|---|---|---|

| LogP | 2.15 (predicted) | 2.15 (XLOGP3) | -0.7 (XLOGP3) | 1.64 (MLOGP) |

| Solubility (mg/mL) | ~30 (ESOL) | 0.24 (ESOL) | 86.7 (ESOL) | 0.052 (ESOL) |

| BBB Permeability | Moderate | Yes | No | Yes |

| CYP Inhibition | None (predicted) | None | None | CYP1A2 inhibitor |

Key Findings :

Key Findings :

- Catalytic Efficiency : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) are pivotal for high-yield synthesis of boronic acid derivatives like this compound and CID 53216313 .

- Functional Group Manipulation : Nitro reduction (CID 57416287) and bromination (CID 252137) highlight divergent strategies for modifying aromatic cores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.